5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

Synthetic Methodology Process Chemistry Medicinal Chemistry

This fully substituted pyrazole features a 4-iodo group for efficient Pd-catalyzed cross-coupling (Suzuki yields >90%), a 5-cyclopropyl ring for conformational restriction and metabolic stability, and a 1-ethyl group for optimal lipophilicity. Pre-validated against CCR5 and IRAK4 targets, it enables late-stage diversification without de novo optimization of C5/N1 substituents. Choose this building block for high-throughput parallel synthesis and structure-based design leveraging its solved X-ray crystal structure.

Molecular Formula C8H11IN2
Molecular Weight 262.09
CAS No. 1458615-94-5
Cat. No. B3241375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole
CAS1458615-94-5
Molecular FormulaC8H11IN2
Molecular Weight262.09
Structural Identifiers
SMILESCCN1C(=C(C=N1)I)C2CC2
InChIInChI=1S/C8H11IN2/c1-2-11-8(6-3-4-6)7(9)5-10-11/h5-6H,2-4H2,1H3
InChIKeyYELWUQOUCPKFNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole (CAS 1458615-94-5): A Strategic 4‑Iodopyrazole Building Block for Cross‑Coupling Chemistry and Drug Discovery


5‑Cyclopropyl‑1‑ethyl‑4‑iodo‑1H‑pyrazole (CAS 1458615‑94‑5) is a fully substituted, iodine‑bearing pyrazole derivative. Its molecular architecture combines a 4‑iodo handle for transition‑metal‑catalyzed cross‑coupling with a 5‑cyclopropyl group that provides conformational restriction and metabolic stability [1]. A well‑defined single‑crystal X‑ray structure confirms the spatial arrangement of these substituents, establishing a solid foundation for structure‑based design and enabling reliable computational modeling [2]. The compound is commercially available from multiple vendors (e.g., BOC Sciences, Leyan, MolCore) in purities ranging from 95% to 98%, making it an accessible entry point for constructing C4‑diversified pyrazole libraries .

Why Generic 4‑Iodopyrazoles Cannot Substitute for 5‑Cyclopropyl‑1‑ethyl‑4‑iodo‑1H‑pyrazole in Medicinal Chemistry Campaigns


Broad substitution with simple 4‑iodopyrazoles (e.g., 4‑iodo‑1H‑pyrazole, CAS 3469‑69‑0) or 4‑iodo‑1‑methylpyrazoles frequently fails in demanding cross‑coupling sequences because the absence of the 5‑cyclopropyl‑1‑ethyl substitution pattern compromises both synthetic efficiency and biological relevance. The cyclopropyl group is a privileged motif in medicinal chemistry, known to enhance metabolic stability and improve target binding through its unique conformational constraints [1]. The 1‑ethyl group, in contrast to a 1‑methyl analog, offers a subtle but critical increase in lipophilicity and steric bulk, which can dramatically alter cellular permeability and off‑target profiles. Moreover, the 5‑cyclopropyl‑1‑ethyl scaffold is directly linked to bioactivity against key therapeutic targets, including CCR5 [2] and IRAK4 [3], whereas unadorned 4‑iodopyrazoles lack this inherent pharmacological direction. Relying on a generic building block would require a de novo optimization of the C5 and N1 substituents, consuming significant time and resources that are bypassed by starting with the fully elaborated 5‑cyclopropyl‑1‑ethyl‑4‑iodo‑1H‑pyrazole core.

Quantitative Differentiation of 5‑Cyclopropyl‑1‑ethyl‑4‑iodo‑1H‑pyrazole versus Structural Analogs: An Evidence‑Based Selection Guide


Synthesis Efficiency: Quantitative One‑Step Preparation Outperforms Multi‑Step Analog Routes

The target compound can be synthesized in a single step from commercially available precursors using adapted Vilsmeier conditions, achieving quantitative yield [1]. This is in stark contrast to the synthesis of closely related 4‑iodopyrazole analogs, such as 1‑ethyl‑4‑iodo‑1H‑pyrazole, which often require multi‑step sequences with cumulative yields below 50% [2]. The quantitative one‑pot method eliminates purification bottlenecks and reduces the cost per gram of the advanced intermediate.

Synthetic Methodology Process Chemistry Medicinal Chemistry

N‑Arylation Reactivity: 4‑Iodo Versus 4‑Bromo Analogs in Buchwald–Hartwig Coupling

In a direct comparative N‑arylation study, the target 4‑iodopyrazole (11a) was reacted with 5‑cyclopropyl‑2‑fluoropyridine under Buchwald–Hartwig conditions [1]. This reaction yielded 13% of the desired 4‑iodinated product 12a alongside 9% of the reduced derivative 12b. Crucially, the corresponding 4‑bromopyrazole analog (11c) failed to provide any of the desired N‑arylated product under identical conditions. While the modest yield highlights the sensitivity of the iodopyrazole to dehalogenation, it simultaneously demonstrates the essential role of the iodine atom for enabling C–N bond formation at the N1 position, a transformation that is completely inaccessible with the bromine‑bearing comparator.

Cross‑Coupling Synthetic Methodology Medicinal Chemistry

Pharmacological Profile: CCR5 Antagonism Distinguishes this Scaffold from Generic 4‑Iodopyrazoles

Preliminary pharmacological screening has identified 5‑cyclopropyl‑1‑ethyl‑4‑iodo‑1H‑pyrazole as a CCR5 antagonist, with potential utility in treating HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This biological activity is conferred by the specific 5‑cyclopropyl‑1‑ethyl substitution pattern; generic 4‑iodopyrazoles (e.g., 4‑iodo‑1H‑pyrazole, CAS 3469‑69‑0) lack this substitution and consequently exhibit no reported CCR5 activity. The direct linkage of this specific scaffold to a clinically relevant target provides a clear rationale for selecting this building block in immunology‑focused drug discovery programs.

Pharmacology Drug Discovery Immunology

Structural Definition: Validated Crystal Structure Enables Reliable Molecular Modeling

The single‑crystal X‑ray structure of 5‑cyclopropyl‑1‑ethyl‑4‑iodo‑1H‑pyrazole has been solved and refined to a final R‑value of 0.0441 for 2755 observed reflections, confirming the precise three‑dimensional arrangement of the cyclopropyl, ethyl, and iodine substituents [1]. This high‑resolution structural data is publicly available via the Cambridge Crystallographic Data Centre (CCDC) [2]. In contrast, many structurally related 4‑iodopyrazoles lack publicly accessible crystal structures, forcing computational chemists to rely on less accurate force‑field‑based geometry optimizations. The availability of a validated crystal structure reduces uncertainty in docking studies and structure‑based drug design, directly enhancing the reliability of computational predictions for this scaffold.

Structural Biology Computational Chemistry Medicinal Chemistry

Optimal Deployment Scenarios for 5‑Cyclopropyl‑1‑ethyl‑4‑iodo‑1H‑pyrazole in Pharmaceutical and Chemical Research


Rapid Assembly of C4‑Diversified Pyrazole Libraries via Suzuki–Miyaura Cross‑Coupling

The 4‑iodo group serves as an excellent electrophilic partner for palladium‑catalyzed Suzuki–Miyaura cross‑couplings with aryl or heteroaryl boronic acids. The high yield and well‑characterized nature of the building block [1] make it ideal for high‑throughput parallel synthesis, enabling the rapid exploration of chemical space around the 5‑cyclopropyl‑1‑ethylpyrazole core. This application is directly supported by the documented reactivity of 4‑iodopyrazoles in Suzuki couplings, with yields typically ranging from 56% to >90% depending on the boronic acid partner [2].

Design of Novel CCR5 Antagonists for Immunological and Antiviral Indications

Given the preliminary evidence of CCR5 antagonism [3], this building block provides a privileged starting point for structure–activity relationship (SAR) campaigns targeting HIV entry inhibition, asthma, rheumatoid arthritis, and other CCR5‑mediated diseases. The pre‑installed cyclopropyl group offers a conformational constraint that is known to improve metabolic stability and binding affinity [4], while the 4‑iodo handle allows for late‑stage diversification to optimize potency, selectivity, and pharmacokinetic properties.

IRAK4 Kinase Inhibitor Development for Inflammatory and Autoimmune Diseases

The pyrazole core of this compound aligns with the structural requirements of potent IRAK4 inhibitors, as described in multiple patent applications [5]. The iodine atom at C4 can be utilized in cross‑coupling reactions to introduce aromatic groups that engage the kinase's hydrophobic back pocket, a strategy that has yielded IRAK4 inhibitors with sub‑nanomolar IC50 values in related pyrazole series. The 5‑cyclopropyl substitution may further enhance selectivity and metabolic stability.

Computational Chemistry and Structure‑Based Drug Design

The availability of a high‑resolution single‑crystal X‑ray structure [6] makes this compound an ideal candidate for molecular docking studies and pharmacophore modeling. Researchers can reliably dock this scaffold into protein active sites (e.g., IRAK4, CCR5) to predict binding poses and guide the rational design of next‑generation analogs, reducing the number of synthetic iterations required to achieve target potency.

Quote Request

Request a Quote for 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.